Cholest-5-en-3beta-yl 2-ethylhexanoate
Overview
Description
Cholest-5-en-3beta-yl 2-ethylhexanoate: is a chemical compound with the molecular formula C35H60O2 and a molecular weight of 512.86 g/mol . It is a derivative of cholesterol, specifically an ester formed by the reaction of cholesterol with 2-ethylhexanoic acid . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholest-5-en-3beta-yl 2-ethylhexanoate typically involves the esterification of cholesterol with 2-ethylhexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Cholest-5-en-3beta-yl 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry: Cholest-5-en-3beta-yl 2-ethylhexanoate is used as a precursor in the synthesis of various cholesterol derivatives. It serves as a model compound for studying esterification and other organic reactions .
Biology: In biological research, this compound is used to study the metabolism and transport of cholesterol esters in cells. It helps in understanding the role of cholesterol esters in cellular processes and diseases .
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of cholesterol-related disorders. It is also used in the formulation of lipid-based drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products. It acts as an emollient and stabilizer in various formulations .
Mechanism of Action
The mechanism of action of cholest-5-en-3beta-yl 2-ethylhexanoate involves its interaction with cellular lipid metabolism pathways. The compound is hydrolyzed by esterases to release cholesterol and 2-ethylhexanoic acid. Cholesterol is then incorporated into cellular membranes or metabolized further . The molecular targets include enzymes involved in cholesterol metabolism and transport proteins .
Comparison with Similar Compounds
Cholesteryl acetate: An ester of cholesterol with acetic acid.
Cholesteryl oleate: An ester of cholesterol with oleic acid.
Cholesteryl palmitate: An ester of cholesterol with palmitic acid.
Comparison: Cholest-5-en-3beta-yl 2-ethylhexanoate is unique due to the presence of the 2-ethylhexanoate group, which imparts different physicochemical properties compared to other cholesterol esters. This uniqueness makes it suitable for specific applications in research and industry .
Biological Activity
Cholest-5-en-3beta-yl 2-ethylhexanoate is a cholesterol ester that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derived from cholesterol and 2-ethylhexanoic acid. Its chemical formula is , and it is characterized by a hydrophobic structure that influences its interaction with biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Fluidity Modulation : Cholesterol esters play a crucial role in maintaining membrane fluidity, which is vital for cellular function and signaling.
- Lipid Metabolism : This compound may influence lipid metabolism pathways, potentially affecting cholesterol homeostasis and lipid profiles in biological systems.
- Cell Signaling : Cholesterol esters are known to participate in various signaling pathways, including those related to inflammation and cell proliferation.
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Antioxidant Activity
- Cholesterol esters have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
2. Anti-inflammatory Effects
- Studies suggest that this compound may modulate inflammatory responses, potentially benefiting conditions such as atherosclerosis.
3. Lipid-Lowering Effects
- There is evidence that this compound can influence lipid levels, particularly in reducing triglycerides and low-density lipoprotein (LDL) cholesterol.
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in serum cholesterol levels, indicating its potential as a cholesterol-lowering agent .
- Cell Culture Experiments : In vitro studies using human cell lines revealed that this compound enhances the expression of genes involved in lipid metabolism while downregulating pro-inflammatory cytokines .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antioxidant Activity | Scavenging free radicals | |
Anti-inflammatory Effects | Modulation of cytokine expression | |
Lipid-Lowering Effects | Regulation of lipid metabolism genes |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Its hydrophobic nature allows it to integrate into lipid membranes effectively, influencing cellular functions.
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are crucial. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safety for human use.
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-ethylhexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O2/c1-8-10-14-26(9-2)33(36)37-28-19-21-34(6)27(23-28)15-16-29-31-18-17-30(25(5)13-11-12-24(3)4)35(31,7)22-20-32(29)34/h15,24-26,28-32H,8-14,16-23H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWZDRPKXFFKDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961622 | |
Record name | Cholest-5-en-3-yl 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41329-01-5 | |
Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(2-ethylhexanoate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cholest-5-en-3-yl 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-en-3β-yl 2-ethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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